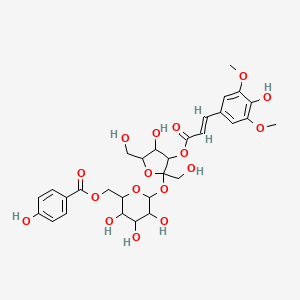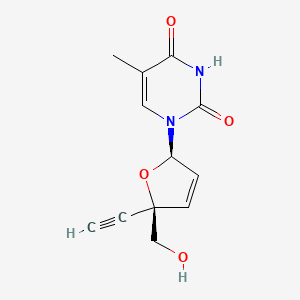
Daunorubicineal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphocytic leukemia . This compound is derived from the bacterium Streptomyces peucetius and is known for its ability to inhibit cellular reproduction by interfering with DNA replication .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of daunorubicineal involves several steps, including the modification of its daunosamine moiety. One common method is the alkylation under phase-transfer catalysis and amine addition across an activated multiple bond . Another approach involves the N-phosphorylation of this compound, which includes the development of derivatives containing azide and propargyl fragments .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces peucetius followed by extraction and purification processes. The compound is then chemically modified to enhance its therapeutic properties and reduce toxicity .
化学反応の分析
Types of Reactions: Daunorubicineal undergoes various chemical reactions, including oxidation, reduction, and substitution. The daunosamine moiety is particularly sensitive to chemical transformations .
Common Reagents and Conditions: Common reagents used in the modification of this compound include alkylating agents, phosphonates, and bisphosphonates . These reactions often require specific conditions such as phase-transfer catalysis and direct amidation .
Major Products Formed: The major products formed from these reactions are this compound derivatives with modified amine functionalities, which can be used as building blocks for further transformations .
科学的研究の応用
Daunorubicineal is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying drug-membrane interactions . In biology, it is used to investigate the mechanisms of drug resistance and the development of new therapeutic agents . In medicine, this compound is a crucial component of chemotherapy regimens for leukemia and other cancers . Additionally, it has applications in the development of liposomal drug delivery systems to enhance its efficacy and reduce toxicity .
作用機序
Daunorubicineal exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II . This prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to the formation of single and double-strand DNA breaks . Additionally, this compound generates reactive oxygen species and free radicals, contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds: Similar compounds to daunorubicineal include doxorubicin, epirubicin, and idarubicin . These compounds share a similar anthracycline structure and mechanism of action but differ in their pharmacokinetic properties and toxicity profiles .
Uniqueness: This compound is unique in its specific use for the treatment of leukemia and its relatively lower cardiotoxicity compared to other anthracyclines . Its ability to form liposomal formulations also enhances its therapeutic potential by improving drug delivery and reducing side effects .
特性
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZFVLKJYFNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)



![(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B8223653.png)




